2,6-Bis(4-aminophenoxy)-benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(4-aminophenoxy)-benzonitrile is an aromatic diamine compound that has gained attention in the field of polymer chemistry. This compound is known for its unique structure, which includes two aminophenoxy groups attached to a benzonitrile core. The presence of these functional groups makes it a valuable monomer for the synthesis of high-performance polymers, particularly polyimides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-aminophenoxy)-benzonitrile typically involves a multi-step process. One common method starts with the nitration of 2,6-dichlorobenzonitrile to introduce nitro groups at the 4-position of the phenoxy rings. This is followed by a reduction step to convert the nitro groups to amino groups, resulting in the formation of this compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(4-aminophenoxy)-benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) are used.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(4-aminophenoxy)-benzonitrile has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polyimides, which are known for their thermal stability, mechanical strength, and chemical resistance.
Material Science: The compound is utilized in the development of advanced materials for aerospace, automotive, and electronic applications.
Biomedical Research: Its derivatives are explored for potential use in drug delivery systems and as building blocks for bioactive compounds.
Wirkmechanismus
The mechanism of action of 2,6-Bis(4-aminophenoxy)-benzonitrile primarily involves its ability to form strong covalent bonds with other monomers, leading to the formation of high-molecular-weight polymers. The amino groups participate in polycondensation reactions with dianhydrides, resulting in the formation of polyimide chains. These polymers exhibit excellent thermal and chemical stability due to the rigid aromatic backbone and the presence of imide linkages.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(4-aminophenoxy)naphthalene: Similar structure but with a naphthalene core instead of a benzonitrile core.
4,4’-Oxydianiline: Contains two amino groups attached to an ether-linked aromatic ring.
2,2-Bis(4-aminophenoxy)phenylpropane: Features a bisphenol structure with aminophenoxy groups.
Uniqueness
2,6-Bis(4-aminophenoxy)-benzonitrile is unique due to its benzonitrile core, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in the synthesis of specialized polyimides with tailored properties for specific applications.
Eigenschaften
Molekularformel |
C19H15N3O2 |
---|---|
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
2,6-bis(4-aminophenoxy)benzonitrile |
InChI |
InChI=1S/C19H15N3O2/c20-12-17-18(23-15-8-4-13(21)5-9-15)2-1-3-19(17)24-16-10-6-14(22)7-11-16/h1-11H,21-22H2 |
InChI-Schlüssel |
ZPLQFLCROMALPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)OC2=CC=C(C=C2)N)C#N)OC3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.